Naphthalene-1,6-disulfonic acid
Overview
Description
Naphthalene-1,6-disulfonic acid is a hydroxide solution that acts as a surfactant . It is used in the manufacture of polyvinyl alcohols, which are used in human medicine to coat and protect stitches .
Synthesis Analysis
Naphthalene sulfonic acid formaldehyde condensate was synthesized from naphthalene, concentrated sulfuric acid, and formaldehyde with the ratio of naphthalene to sulfuric acid approaching 1:2 . The condensation temperature ranged from 110∼120°C and the condensation time was 5.5 hours .Molecular Structure Analysis
The molecular formula of Naphthalene-1,6-disulfonic acid is C10H8O6S2 .Physical And Chemical Properties Analysis
The molecular weight of Naphthalene-1,6-disulfonic acid is 288.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Biodegradation Studies : Research by Wittich, Rast, and Knackmuss (1988) explored the degradation of naphthalene-1,6-disulfonic acid by a Moraxella sp. strain isolated from industrial sewage. This study provides insights into the biodegradation pathways and potential environmental applications of naphthalene sulfonates (Wittich, Rast, & Knackmuss, 1988).
Wastewater Treatment : Zhu, Yang, and Wang (1996) investigated the treatment of wastewater containing derivatives of naphthalene, including naphthalene-1,6-disulfonic acid, using ferrous ion-peroxide oxidation. This study is relevant for environmental management and industrial wastewater treatment (Zhu, Yang, & Wang, 1996).
Solubility Research : Li, Zhao, Jiang, and Sun (2011) measured the solubility of 1,6-naphthalene disulfonic acid disodium in various solvent mixtures at different temperatures, contributing to the understanding of its physical properties and potential applications in purification processes (Li, Zhao, Jiang, & Sun, 2011).
Geothermal Reservoir Tracing : Rose, Benoit, and Kilbourn (2001) tested naphthalene-1,6-disulfonic acid as a tracer in geothermal reservoirs. This application demonstrates its utility in the geothermal energy sector for understanding reservoir characteristics (Rose, Benoit, & Kilbourn, 2001).
Pollution and Environmental Impact Studies : Zhang, Lu, Liu, and Chen (2020) focused on the degradation of naphthalene sulfonic acid, specifically H acid (1-amino-8-naphthol-3,6-disulfonic acid), providing insights into environmental pollution and remediation strategies (Zhang, Lu, Liu, & Chen, 2020).
Electrochemical Studies : Konarev (2021) explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, contributing to the understanding of electrochemical processes and potential industrial applications of naphthalene sulfonates (Konarev, 2021).
Detection and Analysis Methods : Zhang, Wang, Liang, and Zhang (2002) developed a spectrofluorimetric method for the determination of nitric oxide using 5,6-diamino-1,3-naphthalene disulfonic acid. This research contributes to analytical chemistry and diagnostics (Zhang, Wang, Liang, & Zhang, 2002).
Adsorption and Environmental Remediation : Ayranci and Duman (2010) investigated the adsorption of benzene and naphthalene sulfonates, including 1,6-naphthalene disulfonate, on activated carbon cloth. This research is relevant for environmental remediation and pollution control (Ayranci & Duman, 2010).
Safety And Hazards
properties
IUPAC Name |
naphthalene-1,6-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWDOWUUTBCVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1655-43-2 (di-hydrochloride salt) | |
Record name | Naphthalene-1,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80200501 | |
Record name | Naphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,6-disulfonic acid | |
CAS RN |
525-37-1 | |
Record name | 1,6-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene-1,6-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-1,6-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Naphthalenedisulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F478O0CKYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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